1-(5-bromopyridin-3-yl)propan-1-amine
Description
1-(5-Bromopyridin-3-yl)propan-1-amine is a brominated aromatic amine featuring a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-amine chain at the 3-position. This structure combines the electron-withdrawing effects of bromine with the basicity of the primary amine, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₈H₁₁BrN₂, with a molecular weight of 215.09 g/mol.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-8(10)6-3-7(9)5-11-4-6/h3-5,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPOIOZNZTLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CN=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-bromopyridin-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-bromopyridine with propylamine under suitable conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromopyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to replace the bromine atom with other groups.
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products:
- Substitution reactions can yield a variety of derivatives, depending on the reagents used. For example, coupling with phenylboronic acid can produce phenyl-substituted derivatives .
Scientific Research Applications
1-(5-bromopyridin-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential pharmacological activities, such as anticonvulsant and antibacterial agents.
Material Science: The compound is investigated for its role in the synthesis of complex molecular structures used in catalysis and optoelectronic devices.
Biological Studies: Derivatives of this compound are pivotal in studying neural stem cell differentiation and neurotransmitter systems.
Mechanism of Action
The mechanism by which 1-(5-bromopyridin-3-yl)propan-1-amine exerts its effects depends on its specific application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-((5-Bromopyridin-3-yl)methyl)propan-1-amine
- Structure : The bromopyridine moiety is connected to the propan-1-amine via a methylene (-CH₂-) bridge.
- The absence of a direct amine-pyridine bond may decrease electronic conjugation, altering reactivity in nucleophilic substitutions.
1-(4-Bromophenyl)propan-1-amine
- Structure : Substitutes the pyridine ring with a bromophenyl group.
- Key Differences :
- The phenyl ring lacks the pyridine nitrogen, reducing basicity and hydrogen-bonding capability.
- Bromine’s meta position on phenyl (vs. para in pyridine) may alter regioselectivity in cross-coupling reactions.
- Market Trends : Widely used in industrial applications, with significant demand in agrochemicals. Market analysis suggests higher production volumes compared to pyridine derivatives due to cost-effectiveness .
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine
- Structure : An ether (-O-) linkage replaces the direct amine-pyridine bond.
- Key Differences: The ether group increases polarity and may enhance aqueous solubility.
- Synthesis: Likely synthesized via nucleophilic substitution between 5-bromo-3-hydroxypyridine and 3-aminopropyl bromide .
(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride
- Structure : Shorter ethanamine chain and chiral center (S-configuration).
- Hydrochloride salt form enhances stability and solubility in polar solvents.
- Applications : Chirality makes it relevant for enantioselective catalysis or as a pharmaceutical intermediate .
3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
- Structure: Contains both bromophenyl and pyridyl groups, with a dimethylamino substituent.
- Key Differences: The dual aromatic system increases molecular weight (C₁₆H₁₈BrN₂, ~333.2 g/mol) and lipophilicity. Dimethylamino group enhances basicity, favoring interactions with acidic biological targets.
- Biological Relevance : Similar compounds are explored as antihistamines or CNS agents .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(5-Bromopyridin-3-yl)propan-1-amine | C₈H₁₁BrN₂ | 215.09 | Primary amine, pyridine | Direct amine-pyridine bond, Br at C5 | Pharmaceutical intermediates |
| N-((5-Bromopyridin-3-yl)methyl)propan-1-amine | C₉H₁₃BrN₂ | 229.12 | Secondary amine, methylene linker | Methylene bridge, Br at C5 | Scaffold diversification |
| 1-(4-Bromophenyl)propan-1-amine | C₉H₁₂BrN | 214.10 | Primary amine, phenyl | Br at C4, no heteroatom | Agrochemicals, bulk synthesis |
| 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine | C₈H₁₁BrN₂O | 231.09 | Ether, primary amine | Ether linkage, Br at C5 | Solubility-driven applications |
| (S)-1-(5-Bromopyridin-3-yl)ethan-1-amine hydrochloride | C₇H₁₀BrClN₂ | 237.52 | Chiral center, hydrochloride salt | Shorter chain, S-configuration | Enantioselective synthesis |
Research Findings and Implications
- Electronic Effects : The pyridine ring’s nitrogen enhances electronic conjugation compared to phenyl analogs, improving coordination with metal catalysts in cross-coupling reactions .
- Market Viability : Bromophenyl derivatives dominate industrial markets due to lower synthesis costs, but bromopyridines are gaining traction in niche pharmaceutical applications .
Biological Activity
1-(5-bromopyridin-3-yl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the pyridine ring, which significantly influences its biological activity. The propan-1-amine group enhances its interaction with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic processes.
- Receptor Interaction : It interacts with neurotransmitter systems, influencing neural signaling pathways.
Pharmacological Applications
Research indicates that this compound has potential applications in various therapeutic areas:
1. Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this structure demonstrated significant decreases in cell viability in triple-negative breast cancer (TNBC) cells at concentrations as low as 6.25 µM .
| Compound | Cell Line | Concentration (µM) | Effect |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant decrease in viability |
| 1d | MDA-MB-231 | 25 | Significant decrease in viability |
| 1b | MDA-MB-231 | 50 | Decrease in viability |
2. Anticonvulsant Activity
Compounds related to this compound have shown promise in treating seizure disorders, indicating potential anticonvulsant properties.
3. Antibacterial Properties
The compound has been explored for its antibacterial activity against various pathogens. Preliminary studies suggest it may be effective against Neisseria meningitidis and Haemophilus influenzae, although further research is required to establish potency and mechanisms .
Study on Breast Cancer Cell Lines
A study investigated the effects of several derivatives on breast cancer cell lines, including MDA-MB-231 and MCF-7. The results indicated that compounds containing the pyrrolo[3,4-b]pyridin-5-one structure were particularly effective at reducing cell viability, suggesting a strong potential for further development as anticancer agents .
Neurobiology Research
In neurobiology, derivatives of this compound have been linked to neurotransmitter modulation and neural stem cell differentiation, highlighting their relevance in treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
